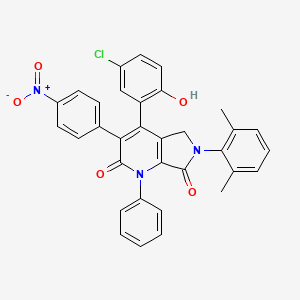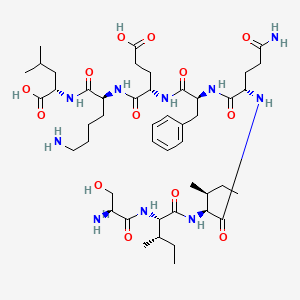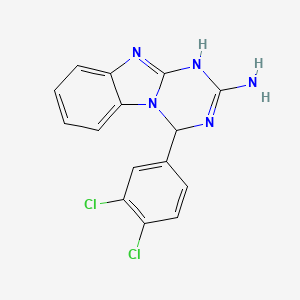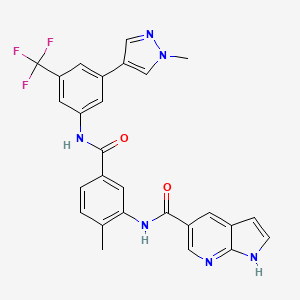
c-ABL-IN-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
c-ABL-IN-6 is a small molecule inhibitor targeting the Abelson (ABL) family of non-receptor tyrosine kinases, specifically c-Abl. This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and certain cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of c-ABL-IN-6 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The reaction conditions typically require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of automated reactors and continuous flow systems to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
c-ABL-IN-6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
c-ABL-IN-6 has a wide range of scientific research applications:
Chemistry: Used as a tool to study kinase activity and inhibition.
Biology: Investigates the role of c-Abl in cellular processes such as apoptosis and cell cycle regulation.
Industry: Utilized in the development of new drugs and therapeutic strategies.
Mechanism of Action
c-ABL-IN-6 exerts its effects by inhibiting the kinase activity of c-Abl. This inhibition prevents the phosphorylation of downstream substrates, thereby disrupting signaling pathways involved in cell proliferation, survival, and apoptosis. The molecular targets include the ATP-binding site of the kinase domain, and the pathways involved are primarily related to cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Imatinib: Another c-Abl inhibitor used primarily in the treatment of chronic myeloid leukemia.
Nilotinib: A second-generation c-Abl inhibitor with improved efficacy and reduced resistance.
Dasatinib: A multi-targeted kinase inhibitor that also targets c-Abl.
Uniqueness
c-ABL-IN-6 is unique due to its specific binding affinity and selectivity for c-Abl, making it a valuable tool for studying the precise role of this kinase in various diseases.
Properties
Molecular Formula |
C27H21F3N6O2 |
|---|---|
Molecular Weight |
518.5 g/mol |
IUPAC Name |
N-[2-methyl-5-[[3-(1-methylpyrazol-4-yl)-5-(trifluoromethyl)phenyl]carbamoyl]phenyl]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide |
InChI |
InChI=1S/C27H21F3N6O2/c1-15-3-4-17(10-23(15)35-26(38)19-7-16-5-6-31-24(16)32-12-19)25(37)34-22-9-18(20-13-33-36(2)14-20)8-21(11-22)27(28,29)30/h3-14H,1-2H3,(H,31,32)(H,34,37)(H,35,38) |
InChI Key |
NFELFPPKXNAKDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C3=CN(N=C3)C)NC(=O)C4=CN=C5C(=C4)C=CN5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


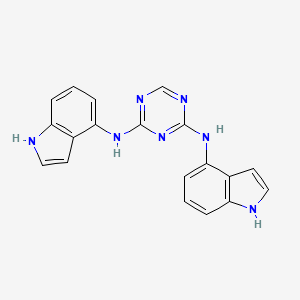
![[Thr28, Nle31]-Cholecystokinin (25-33), sulfated](/img/structure/B12389661.png)
![4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1,1,1,2,3,3,4,4,4-nonadeuteriobutan-2-yl)-1,2,4-triazol-3-one](/img/structure/B12389664.png)
![(2S)-2-[(2-aminoacetyl)(15N)amino]-5-[bis(15N)(azanyl)(113C)methylideneamino](1,2,3,4,5-13C5)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12389668.png)

![(1E,4Z,6E)-4-[(1-butyltriazol-4-yl)methyl]-5-hydroxy-1,7-bis(4-methoxyphenyl)hepta-1,4,6-trien-3-one](/img/structure/B12389678.png)
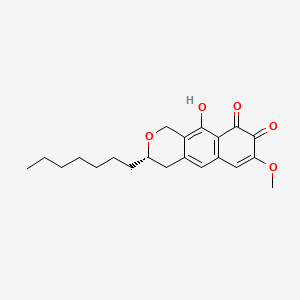
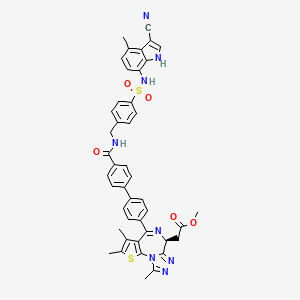
![N-[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B12389697.png)
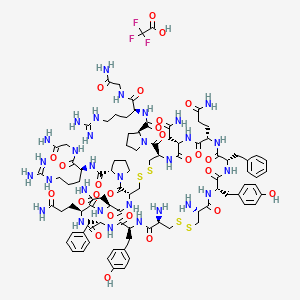
![2-amino-8-bromo-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12389713.png)
